molecular formula C18H18ClN3O B2940486 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941951-41-3

1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No. B2940486
CAS RN: 941951-41-3
M. Wt: 327.81
InChI Key: PUQDHYFZUHZASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study on similar urea derivatives explored their potential as acetylcholinesterase inhibitors. The research aimed to optimize the spacing between pharmacophoric moieties in these compounds, suggesting a possible area of application for 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea in neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibition is relevant (Vidaluc et al., 1995).

Synthesis of Benz[h]imidazo[1,2-c]quinazoline Ring System

Another study focused on the synthesis of benz[h]imidazo[1,2‐c]quinazoline ring systems using related ureas. The ureas undergo thermal decomposition or treatment with a base to yield these ring systems, indicating potential use in the synthesis of complex organic molecules (Petridou-Fischer & Papadopoulos, 1984).

Biological Activity Studies

A crystal structure study of a similar compound revealed interactions relevant for biological activity. This compound, part of a series under study for biological activity, demonstrates the potential of such urea derivatives in pharmacological and biochemical research (Saharin et al., 2008).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives, closely related to the compound , have been evaluated as corrosion inhibitors for mild steel. This suggests potential applications of 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea in material sciences, especially in protecting metals from corrosion (Mistry et al., 2011).

Interaction with Anions

A study of 1,3-bis(4-nitrophenyl)urea interacting with various anions in a solution highlights the potential of similar ureas in forming complexes through hydrogen bonding. This could be relevant for the development of sensors or in analytical chemistry applications (Boiocchi et al., 2004).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was used to synthesize ureas, suggesting a method potentially applicable to the synthesis of 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea and related compounds (Thalluri et al., 2014).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-2-22-12-16(15-5-3-4-6-17(15)22)21-18(23)20-11-13-7-9-14(19)10-8-13/h3-10,12H,2,11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQDHYFZUHZASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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